molecular formula C16H24N2O2 B5973417 1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine

1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine

Cat. No. B5973417
M. Wt: 276.37 g/mol
InChI Key: HWUHUXWBQZSKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine involves the inhibition of the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine has been found to have an inhibitory effect on the activity of acetylcholinesterase and butyrylcholinesterase. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine in lab experiments is its potential as a candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine. One direction is to further investigate its potential as a candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Another direction is to study its potential as an antioxidant agent and its effects on oxidative stress. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis method for 1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine involves the reaction of 1-methylpiperazine with 3-methylphenol and butyryl chloride. The reaction is carried out in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine.

Scientific Research Applications

1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine has been studied for its potential applications in scientific research. It has been found to have an inhibitory effect on the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

2-(3-methylphenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-4-15(20-14-7-5-6-13(2)12-14)16(19)18-10-8-17(3)9-11-18/h5-7,12,15H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUHUXWBQZSKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C)OC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one

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